3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

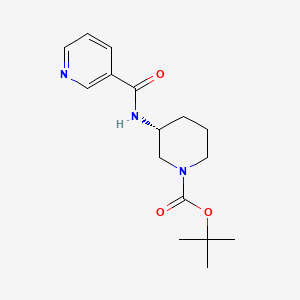

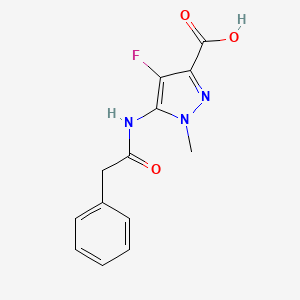

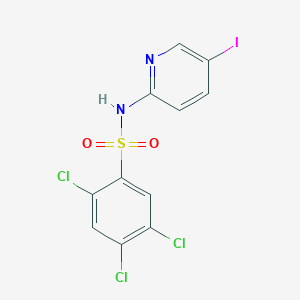

“3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a heterocyclic organic compound . It has a molecular weight of 226.27 and a molecular formula of C14H14N2O .

Synthesis Analysis

The synthesis of similar compounds often involves the Buchwald–Hartwig amination, a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides . Microwave irradiation has been used to prepare similar compounds in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, an amide group, and a 4-methylphenyl group .Chemical Reactions Analysis

The Buchwald–Hartwig (BH) amination is a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.27 and a molecular formula of C14H14N2O . Other physical and chemical properties such as boiling point, density, and flash point were not found in the search results.Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with structural similarities to 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide, such as certain thiophene-3-carboxamide derivatives, have been shown to exhibit antibacterial and antifungal properties. Studies have identified these derivatives as potent agents against a range of microbial strains, indicating the potential of this compound and its analogs in developing new antimicrobial drugs. The antimicrobial efficacy of these compounds is linked to their ability to inhibit essential bacterial and fungal enzymes, showcasing their potential in addressing antibiotic resistance issues (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Antinociceptive Activity

Another area of research interest involves the synthesis and evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to this compound. These compounds have been assessed for their antinociceptive (pain-relieving) activity. The findings from these studies suggest potential therapeutic applications in pain management, highlighting the diverse biological activities of benzofuran-2-carboxamide derivatives and their potential in developing new analgesic drugs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Polyamide Synthesis

Research into the chemical properties and applications of this compound includes its use in the synthesis of polyamides and polyimides. These materials have applications in various industrial and technological fields due to their thermal stability, mechanical strength, and chemical resistance. Studies involving similar compounds have explored the synthesis of rigid-rod polyamides and polyimides, demonstrating the utility of benzofuran-2-carboxamide derivatives in advanced material science (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Future Directions

Properties

IUPAC Name |

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-8-11(9-7-10)18-16(19)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRZMQMTCMFJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)

![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)